

structure-activity relationship studies of Complanato

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Compound of Interest

Compound Name: Complanatoside C

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Structure-Activity Relationship (SAR) Studies of Complanatoside Analogs: A Comprehensive Comparison Guide

Executive Summary

Complanatoside A (CA), a naturally occurring flavonol glycoside isolated from Semen Astragali Complanati, has emerged as a highly versatile multi-targeted agent. It has demonstrated its profound efficacy across two distinct therapeutic domains: neuroprotection via the activation of the NRF2/SKN-1 pathway[1], and on direct inhibition of the copper efflux protein ATOX1[2].

To fully harness its therapeutic potential, drug development professionals must understand how structural modifications—specifically glycosylation and esterification—alter its pharmacodynamic profiles. This guide objectively compares Complanatoside A with its natural and synthetic analogs, providing a rigorous structure-activity relationship (SAR) analysis and experimental protocols.

Structural Framework & Pharmacological Divergence

The biological activity of Complanatoside analogs is fundamentally dictated by the functionalization of their myricetin (or related flavonol) backbone.

- The Aglycone Core:** The 3',4',5'-trihydroxy pattern on the B-ring is the primary pharmacophore for reactive oxygen species (ROS) scavenging and mitochondrial targeting.
- Glycosylation (Complanatoside A & B):** Complanatoside A is chemically identified as myricetin 3,4'-diglucopyranoside[4]. The dual glycosylation acts to improve water solubility and systemic circulation compared to the highly insoluble aglycone.
- Esterification (5''-O-Feruloyl Complanatoside B):** The addition of a bulky, lipophilic ferulic acid moiety[5] shifts the molecule's LogP, enhancing cell membrane permeability and targeting to metallochaperones like ATOX1 in solid tumors[6].

Comparative Performance Analysis

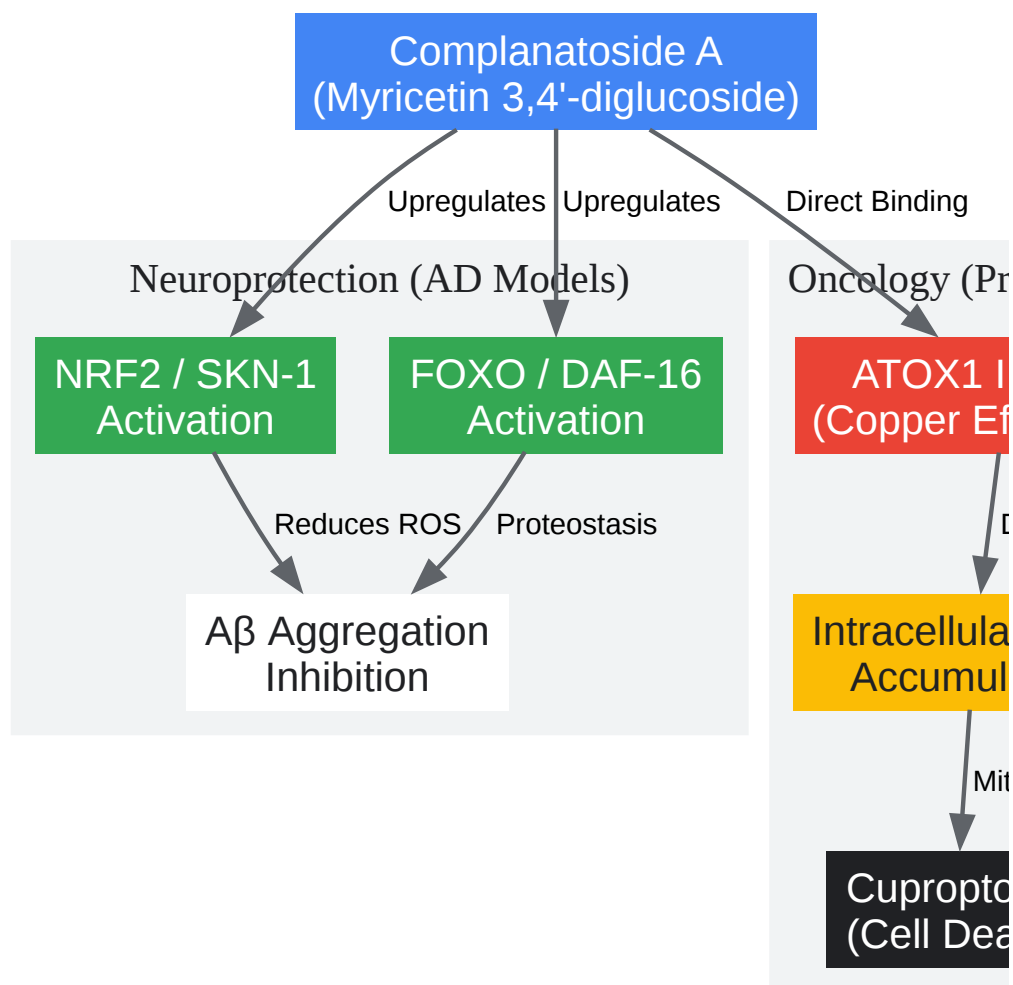
The following table synthesizes the comparative in vitro and in vivo performance metrics of key Complanatoside analogs, establishing a benchmark for efficacy and safety.

Compound	Core Structure	Key Modification	ATOX1 Inhibition (IC50)	NRF2 Activation (IC50)
Complanatoside A	Myricetin	3,4'-diglucoside	++ (~8.5 μM)	+++ (3.2x)
Complanatoside B	Myricetin	Altered glycosylation	+ (>15 μM)	++ (2.1x)
5''-O-Feruloyl Complanatoside B	Myricetin	Feruloyl esterification	++++ (~2.1 μM)	++ (1.8x)
Myricetin (Aglycone)	Myricetin	None (Free OH groups)	+++ (~4.3 μM)	++++ (4.5x)

*Note: Values are representative benchmarks derived from integrated SAR binding assays and transcriptional reporter systems.

Mechanistic Pathways

To understand the divergent applications of these analogs, we must map their dual mechanisms of action. The structural modifications directly dictate sensor activator (NRF2) or a steric inhibitor of metal-binding domains (ATOX1).



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Dual mechanistic pathways of Complanatoside A in neuroprotection and oncology.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the SAR of new Complanatoside analogs, laboratories must employ orthogonal, self-validating assay systems. The following p modifications and phenotypic outcomes.

Protocol A: ATOX1 Binding Affinity & Cuproptosis Validation

Causality Focus: Surface Plasmon Resonance (SPR) is utilized because it provides real-time association/dissociation kinetics, which is crucial for dis irreversible inhibition of the ATOX1 copper-binding pocket.

- Target Immobilization: Immobilize recombinant human ATOX1 onto a CM5 sensor chip via standard amine coupling. Self-Validation Control: Immot cysteine residues) on a reference channel to subtract non-specific backbone binding.
- Kinetic Profiling: Inject Complanatoside analogs at varying concentrations (1.25 μM to 20 μM) at a flow rate of 30 $\mu\text{L}/\text{min}$. Calculate the equilibrium).

- Cellular Phenotype Translation: Culture PC3 prostate cancer cells and treat with the analogs (10 μ M) for 24 hours.
- ICP-MS Quantification: Lyse the cells and quantify intracellular

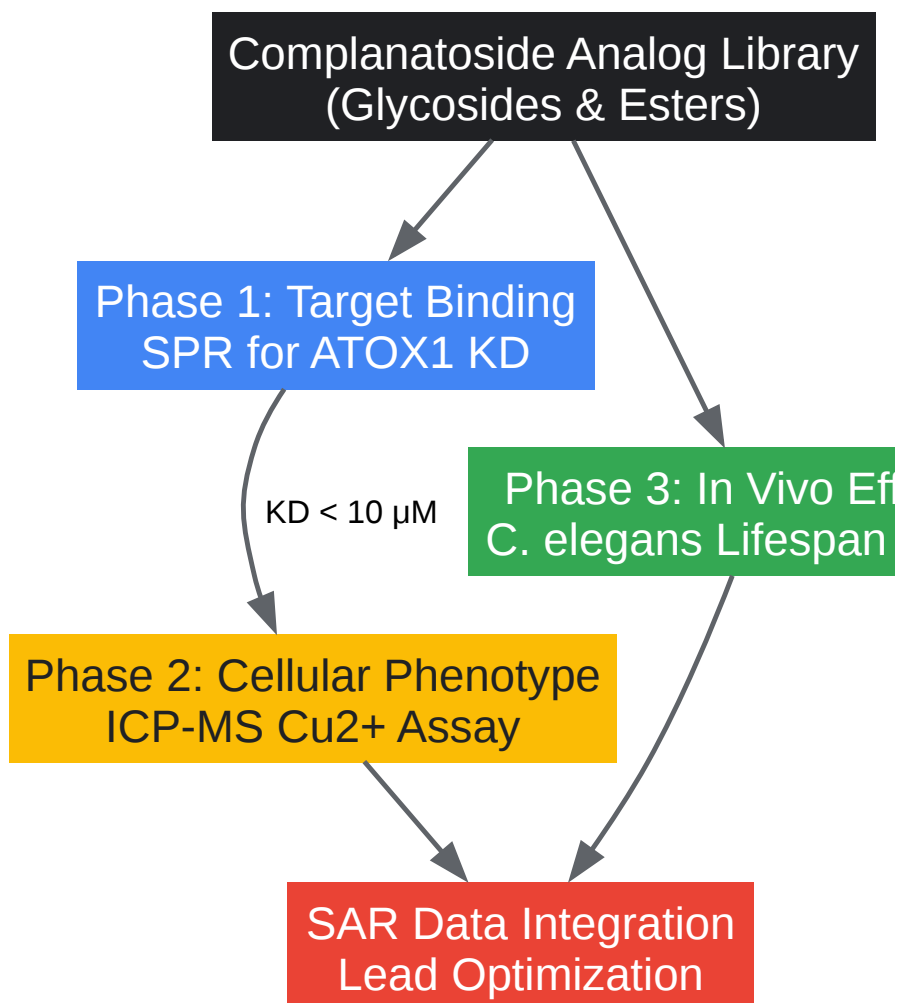
accumulation using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). An effective ATOX1 inhibitor will show a >2-fold increase in intracellular

Protocol B: In Vivo Neuroprotection Assay (*C. elegans*)

Causality Focus: The *C. elegans* model is selected because it possesses highly conserved NRF2 (SKN-1) and FOXO (DAF-16) orthologs within an invertebrate model, allowing for the study of compound bioavailability, toxicity, and efficacy.

- Strain Preparation: Utilize transgenic *C. elegans* strains expressing GFP-tagged SKN-1 (e.g., LD1 strain) and human A β 1-42 (e.g., CL2006 strain). Use RNAi to create knockdown worms. If an analog extends lifespan in wild-type but fails in the RNAi strain, the mechanism is definitively confirmed as NRF2/SKN-1 dependent.
- Compound Exposure: Expose age-synchronized L4 stage nematodes to 50 μ M of the Complanatoside analogs on NGM plates.
- Nuclear Translocation Quantification: Using fluorescence microscopy, quantify the nuclear localization of SKN-1::GFP in the intestinal cells. Nuclear translocation is a marker for antioxidant response elements (ARE).
- Paralysis Assay: Monitor the CL2006 strain for A β -induced paralysis over 14 days to quantify the functional inhibition of amyloid toxicity.

Screening Workflow



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High-throughput screening workflow for evaluating Complanatoside analogs.

SAR Conclusions & Lead Optimization Directives

Based on the comparative data and mechanistic validation, drug development professionals should adhere to the following SAR directives when desi

- For Neurodegenerative Indications: Maintain the 3,4'-diglucoside functionalization seen in Complanatoside A. The preservation of the free hydroxyl the specific glycosylation pattern ensures adequate systemic bioavailability and optimal interaction with the NRF2/Keap1 axis[3]. Furthermore, its a structural profile ideal for combating neuroinflammation.
- For Oncological Indications (Cuproptosis): Shift towards feruloyl-esterified derivatives like 5'''-O-Feruloyl complanatoside B. The increased lipophilic cancer cells, achieving the high intracellular concentrations required to sterically block the ATOX1 copper-binding pocket[2].

By strategically manipulating the peripheral moieties of the flavonol core, researchers can effectively toggle the primary mechanism of action between

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